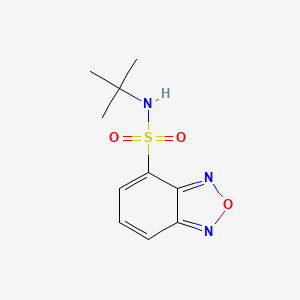![molecular formula C16H23N5 B5637048 5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637048.png)
5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4-amines involves various strategies, including the reaction of substituted cyanopyridine derivatives under specific conditions. For instance, a series involving similar structural frameworks was synthesized by reacting cyanopyridine derivatives with formamide and other agents, yielding compounds characterized by IR, 1H NMR, and mass spectral data, showcasing their mild to moderate antibacterial and antioxidant activities (Maheswaran et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds shows significant variation based on substitutions and functional groups. The crystal structure of a closely related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, further packed into layers by π-stacking interactions (Repich et al., 2017). This illustrates the importance of hydrogen bonding and π-stacking in the molecular organization.
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidin-4-amines undergo various chemical reactions, including cyclocondensations and rearrangements, leading to the formation of diverse heterocyclic systems. For example, the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reactions represents the chemical versatility of pyrimidine derivatives in forming new compounds with moderate to good yields (Gazizov et al., 2015).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidin-4-amines, such as solubility, melting point, and crystal structure, are crucial for their application in chemical syntheses and pharmaceutical formulations. However, specific data on the physical properties of "5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine" are not directly provided but can be inferred from related compounds, emphasizing the need for targeted experimental studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of pyrido[2,3-d]pyrimidin-4-amines, are influenced by their molecular structure. The reactivity patterns, such as electrophilic and nucleophilic sites, enable the synthesis of novel derivatives with potential biological activities. The synthesis and characterization of related compounds provide insights into the chemical behavior of this class of compounds (Kim et al., 1985).
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target. For instance, some pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-9-12(2)20-16-14(11)15(18-10-19-16)17-7-6-13-5-4-8-21(13)3/h9-10,13H,4-8H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSNBCUNVKBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC=N2)NCCC3CCCN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-N-[2-(1-methylpyrrolidin-2-YL)ethyl]pyrido[2,3-D]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)

![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)



![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)
![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5637040.png)
